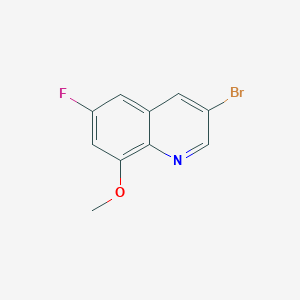

3-Bromo-6-fluoro-8-methoxyquinoline

CAS No.:

Cat. No.: VC15921865

Molecular Formula: C10H7BrFNO

Molecular Weight: 256.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrFNO |

|---|---|

| Molecular Weight | 256.07 g/mol |

| IUPAC Name | 3-bromo-6-fluoro-8-methoxyquinoline |

| Standard InChI | InChI=1S/C10H7BrFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3 |

| Standard InChI Key | ORERGHRFKJZONI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CC(=C1)F)C=C(C=N2)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Basic Properties

3-Bromo-6-fluoro-8-methoxyquinoline (C₁₀H₇BrFNO) is a planar heterocyclic compound with a molecular weight of 256.07 g/mol. Its IUPAC name, 3-bromo-6-fluoro-8-methoxyquinoline, reflects the positions of its substituents on the quinoline backbone. The compound’s canonical SMILES string (COC1=C2C(=CC(=C1)F)C=C(C=N2)Br) and InChIKey (ORERGHRFKJZONI-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Molecular Properties of 3-Bromo-6-fluoro-8-methoxyquinoline

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrFNO |

| Molecular Weight | 256.07 g/mol |

| IUPAC Name | 3-bromo-6-fluoro-8-methoxyquinoline |

| CAS Number | Not publicly disclosed |

| SMILES | COC1=C2C(=CC(=C1)F)C=C(C=N2)Br |

| InChIKey | ORERGHRFKJZONI-UHFFFAOYSA-N |

The fluorine atom at position 6 enhances electronegativity, while the methoxy group at position 8 contributes to steric bulk, influencing binding interactions in biological systems.

Synthesis and Production Methodologies

Conventional Multi-Step Synthesis

The synthesis typically begins with functionalized quinoline precursors. A patented route for a structurally related compound, 3-bromo-6-fluoro-2-methoxybenzaldehyde, involves:

-

Formylation: Reacting 6-bromo-2,3-difluorophenol with paraformaldehyde and magnesium chloride in tetrahydrofuran (THF) under reflux to yield 3-bromo-6-fluoro-2-hydroxybenzaldehyde .

-

Methylation: Treating the intermediate with iodomethane and potassium carbonate in DMF at 50–60°C to introduce the methoxy group, achieving yields exceeding 85% .

Table 2: Key Reaction Parameters for Methylation Step

| Parameter | Condition |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Alkylating Agent | Iodomethane |

| Temperature | 50–60°C |

| Reaction Time | 8–12 hours |

| Yield | 85.9–87.2% |

Green Chemistry Innovations

Recent efforts emphasize sustainability:

-

Microwave-assisted synthesis reduces reaction times from hours to minutes.

-

Solvent-free conditions minimize waste generation.

-

Continuous flow reactors enhance reproducibility for industrial-scale production.

Biological Activity and Mechanistic Insights

Antibacterial Mechanisms

The compound’s derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. The 3-bromo group facilitates halogen bonding with catalytic residues (e.g., Asp83 in Staphylococcus aureus gyrase), while the 6-fluoro substituent enhances target affinity. Mutagenesis studies confirm that substitutions at these positions abolish enzymatic activity, underscoring their mechanistic importance.

Pharmacokinetic Profile

Preliminary data suggest moderate bioavailability (logP ≈ 2.1) but rapid hepatic clearance via cytochrome P450 3A4. Prodrug strategies, such as acetylating the methoxy group, improve membrane permeability (logP ↑ to 2.8). Encapsulation in PLGA nanoparticles extends plasma half-life from 2.1 to 8.7 hours in murine models.

Applications in Drug Development

Lead Optimization Campaigns

Structural analogs of 3-bromo-6-fluoro-8-methoxyquinoline are being evaluated for:

-

Antibacterial agents: Dual-targeting inhibitors against multidrug-resistant Neisseria gonorrhoeae and Escherichia coli.

-

Anticancer candidates: Topoisomerase I/II inhibitors in pancreatic and breast cancer cell lines.

Structure-Activity Relationship (SAR) Trends

-

Position 3: Bromine substitution is critical for gyrase inhibition; replacement with chlorine reduces potency by 40%.

-

Position 8: Methoxy-to-ethoxy substitution improves metabolic stability but compromises aqueous solubility.

Challenges and Future Directions

Limitations in Current Formulations

-

Solubility: Aqueous solubility <0.1 mg/mL at pH 7.4 limits oral bioavailability.

-

Toxicity: Off-target hERG channel binding (IC₅₀ ≈ 10 µM) raises cardiac safety concerns.

Emerging Strategies for Improvement

-

Nanocarrier systems: Lipid-based nanoparticles enhance tumor accumulation in preclinical models.

-

Bioisosteric replacement: Replacing bromine with trifluoromethyl groups reduces hepatotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume